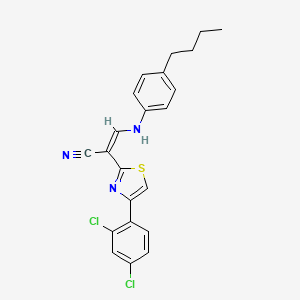![molecular formula C11H14N2O4 B2565311 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 144835-24-5](/img/structure/B2565311.png)
2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid” is a chemical compound with the molecular formula C11H14N2O4 . It has a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid” consists of a benzoic acid group, an amino group, and a carbamoyl group . Detailed structural analysis would require more specific resources such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
The compound, like other benzylic compounds, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound undergoes would depend on the reaction conditions and the presence of other reactants.科学的研究の応用
Antioxidant, Antimicrobial, and Cytotoxic Activity
Natural carboxylic acids, including benzoic acid derivatives, possess biological activities such as antioxidant, antimicrobial, and cytotoxic properties. The structure of these compounds, including the number of hydroxyl groups and conjugated bonds, correlates with their bioactivity. For instance, compounds with a higher number of hydroxyl groups and conjugated bonds exhibit more significant antioxidant activity. The antimicrobial properties vary depending on the microbial strain and experimental conditions, with some derivatives showing potent activity against certain strains. The cytotoxic potential, influenced by the presence of hydroxyl groups, suggests potential applications in cancer research (Godlewska-Żyłkiewicz et al., 2020).
Hydroxycinnamic Acids and Derivatives
Hydroxycinnamic acids (HCAs) and their derivatives, closely related to 2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid, have been studied for their in vitro antioxidant activity. The structural features of these compounds, such as the presence of an unsaturated bond on the side chain and modifications to the aromatic ring or carboxylic function, significantly influence their antioxidant activity. These studies can inform the design of more potent antioxidant molecules for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Environmental Stability and Degradation
Research on the stability and degradation of related compounds, such as nitisinone (NTBC), provides insights into the environmental and metabolic stability of benzoic acid derivatives. Studies employing techniques like LC-MS/MS reveal how these compounds degrade under various conditions, producing stable by-products. This information is crucial for understanding the environmental impact and potential risks associated with the medical application of such compounds (Barchańska et al., 2019).
Antimicrobial Potential of Chitosan
Chitosan, a biopolymer with a unique chemical structure, exhibits antimicrobial activity, making it a candidate for use in food and pharmaceutical formulations. The antimicrobial mode of action of chitosan and its potential as an ingredient in antimicrobial systems are areas of active research. Understanding these mechanisms can enhance the application of chitosan in combating microbial growth (Raafat & Sahl, 2009).
Pharmacokinetic Analysis
Pharmacokinetic analyses of benzoic acid in different species, including rats, guinea pigs, and humans, are essential for understanding dietary exposures and interspecies variability. Such studies, focusing on the metabolism of benzoic acid to its derivatives and assessing internal exposures under various dosing schemes, provide insights into the safety and efficacy of benzoic acid as a food and feed additive (Hoffman & Hanneman, 2017).
特性
IUPAC Name |
2-hydroxy-4-(propan-2-ylcarbamoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-6(2)12-11(17)13-7-3-4-8(10(15)16)9(14)5-7/h3-6,14H,1-2H3,(H,15,16)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCORUXQAZWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-{[(propan-2-yl)carbamoyl]amino}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

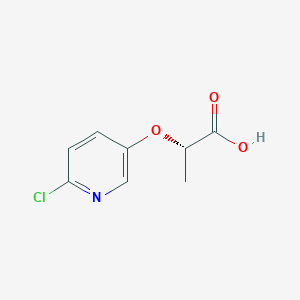
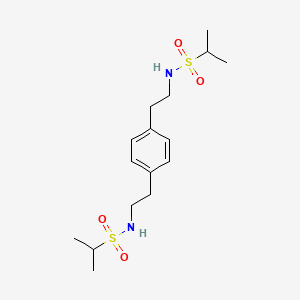
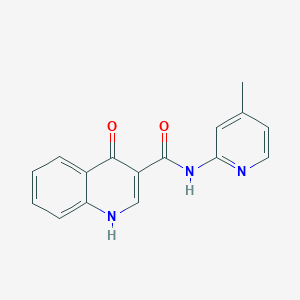
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2565232.png)
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2565234.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2565236.png)
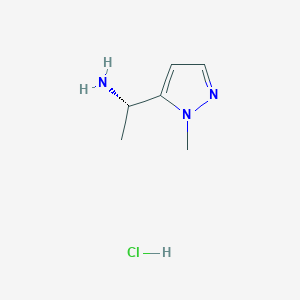
![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)


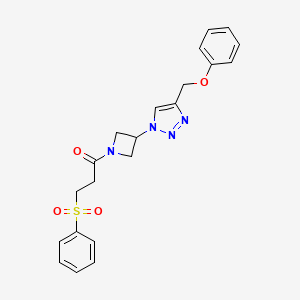
![N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2565247.png)
